N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H14ClFN2O3 and its molecular weight is 396.8. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibitory Activity
Research has shown that coumarin-pyridinium hybrids, which share a structural similarity with N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, through Ellman's method, have demonstrated potential as inhibitors, with certain hybrids showcasing significant selectivity and potency towards BChE, indicating a promising area for further research in enzyme inhibition and potential therapeutic applications Design and synthesis of novel coumarin-pyridinium hybrids: In vitro cholinesterase inhibitory activity.
Fluorescent Chemosensor Development
Another area of research involving compounds structurally related to this compound is the development of fluorescent chemosensors. Studies have reported the synthesis and characterization of coumarin-based fluorescence probes designed for selective and sensitive detection of metal ions such as Cu2+ in water samples. These probes demonstrate an instant turn-off fluorescence response to Cu2+, highlighting their potential utility in environmental monitoring and analysis A New Fluorescent “Turn-Off” Coumarin-Based Chemosensor: Synthesis, Structure and Cu-Selective Fluorescent Sensing in Water Samples.
Polymer Synthesis
Compounds with a similar structural framework have been utilized in the synthesis of novel polymers. For instance, research into the synthesis and properties of novel poly(coumarin-amide)s has been conducted, leveraging the photosensitive characteristics of coumarin groups integrated into the polymer chain. These polymers exhibit notable thermal properties and potential for applications in materials science, particularly in areas requiring photosensitive or thermally stable polymers Synthesis and properties of novel poly(coumarin-amide)s.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth or function of the target organism or cells .
Biochemical Pathways
It is known that similar compounds have been used in the treatment of tuberculosis, suggesting that they may affect pathways related to the metabolism or replication ofMycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra, suggesting that they may inhibit the growth or function of these bacteria .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O3/c1-11-15(20(27)24-10-12-2-4-13(22)5-3-12)9-17-19(26)16-8-14(23)6-7-18(16)28-21(17)25-11/h2-9H,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBFQQOOOVUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.